![molecular formula C27H28N4O2S B2531130 3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(4-methylphenyl)-N-(2-phenylethyl)propanamide CAS No. 877818-79-6](/img/structure/B2531130.png)
3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(4-methylphenyl)-N-(2-phenylethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound , 3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(4-methylphenyl)-N-(2-phenylethyl)propanamide, is a complex organic molecule that likely contains a triazole moiety, a sulfanyl group, and an amide linkage. While the provided papers do not directly discuss this compound, they do provide insight into related structures and reactions that can be used to infer some aspects of the compound's characteristics.
Synthesis Analysis
The synthesis of sulfonamide-derived compounds, as discussed in the first paper, involves the formation of ligands and their subsequent complexation with transition metals . Although the compound does not directly appear to be a metal complex, the methods used for synthesizing sulfonamide derivatives could be relevant. For example, the use of sulfamoyl groups and the formation of triazenes suggest that similar synthetic routes may be employed, such as condensation reactions or nucleophilic substitutions.
Molecular Structure Analysis
The molecular structure of sulfonamide-derived ligands has been elucidated using X-ray diffraction, as mentioned in the first paper . This technique could also be applied to determine the crystal structure of the compound , which would provide detailed information about its geometry and conformation. The presence of a triazole ring, as indicated by the name, suggests a planar and stable heterocyclic structure that could be involved in various interactions, such as hydrogen bonding or metal coordination.
Chemical Reactions Analysis
The second paper discusses the formation of a triazene compound through the reaction of sulfanilamide with sodium nitrite in acidic conditions . This reaction is an example of how triazene linkages can be formed, which could be relevant to the triazole part of the compound . The reactivity of the triazole and sulfanyl groups could lead to further chemical transformations, such as oxidation or alkylation, which could be explored in the context of the compound's reactivity.
Physical and Chemical Properties Analysis
While the papers do not provide specific information on the physical and chemical properties of the compound , they do offer data on related compounds. For instance, the magnetic susceptibility and conductivity measurements of the metal complexes in the first paper could give clues about the electronic properties of the compound . Additionally, the biological activity assays performed on the ligands and their metal complexes suggest that the compound may also exhibit some degree of biological activity, potentially as an antibacterial or antifungal agent.
Applications De Recherche Scientifique
Anti-Cancer Applications
Research involving similar compounds has shown potential in the development of anti-cancer agents. For instance, the synthesis and characterization of ligands derived from triazole compounds with gold (III) and nickel (II) ions have demonstrated cytotoxic effects against cancer cell lines, such as the MCF-7 breast cancer cell line. These studies suggest that modifications of the triazole ring, as seen in the compound , could play a significant role in designing novel anticancer therapies (Ghani & Alabdali, 2022).
Antimicrobial and Antifungal Applications
Compounds structurally related to 3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(4-methylphenyl)-N-(2-phenylethyl)propanamide have been synthesized and tested for their antimicrobial and antifungal activities. Such research efforts have yielded compounds with significant antibacterial activity against a range of pathogens including Bacillus subtilis, Staphylococcus aureus, and Escherichia coli, as well as antifungal activity against species like Aspergillus niger and Candida albicans. This highlights the potential of triazole derivatives in developing new antimicrobial agents (Patil et al., 2010).
Herbicidal Activities
The triazolinone derivatives, which share a similar scaffold with the compound , have been investigated for their herbicidal activities. Research has identified that these compounds, through the inhibition of protoporphyrinogen oxidase (Protox), exhibit promising herbicidal effects against broadleaf weeds in rice fields, suggesting that the triazole derivatives could be explored for agricultural applications as well (Luo et al., 2008).
Propriétés
IUPAC Name |
3-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-3-(4-methylphenyl)-N-(2-phenylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O2S/c1-19-8-10-21(11-9-19)24(18-25(32)28-17-16-20-6-4-3-5-7-20)34-27-29-26(30-31-27)22-12-14-23(33-2)15-13-22/h3-15,24H,16-18H2,1-2H3,(H,28,32)(H,29,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTONIUJIUTTSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC(=O)NCCC2=CC=CC=C2)SC3=NNC(=N3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(4-methylphenyl)-N-(2-phenylethyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone](/img/structure/B2531047.png)
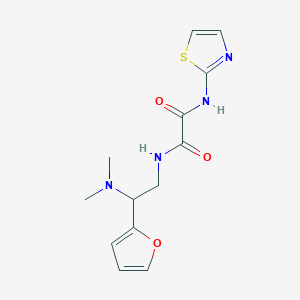
![[2-[[5-Carbamoyl-3-(2-methoxyethoxycarbonyl)-4-methylthiophen-2-yl]amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2531055.png)
![1-(2,2-Difluoroethyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2531056.png)

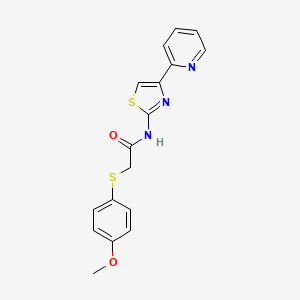
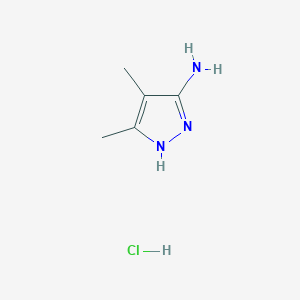

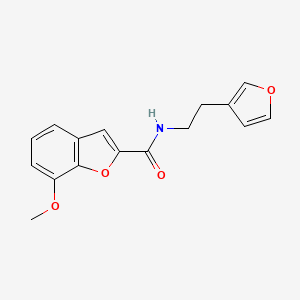
![2-(N-methylmethylsulfonamido)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2531066.png)

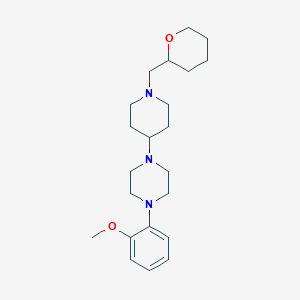

![[3-(2,3-Dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2531070.png)